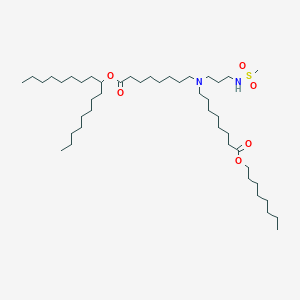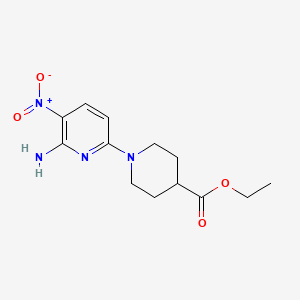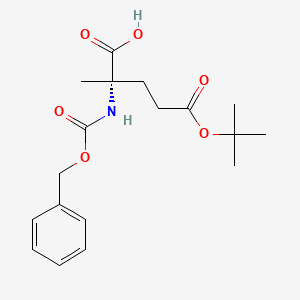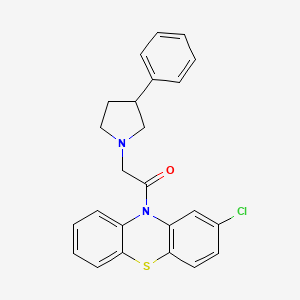![molecular formula C12H17NO2 B13366103 (3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a 3,4-dimethylphenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenylamine and a suitable tetrahydrofuran derivative.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Introduction of the Amino Group: The 3,4-dimethylphenylamino group is introduced via a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the tetrahydrofuran ring.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of (3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-2-ol: Similar structure but with a different substitution pattern on the tetrahydrofuran ring.
(3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
(3S,4R)-4-((3,4-Dimethylphenyl)amino)tetrahydrofuran-3-ol is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(3S,4R)-4-(3,4-dimethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
VQTLBHIDUYFUFK-VXGBXAGGSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N[C@@H]2COC[C@H]2O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2COCC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B13366027.png)
![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)
![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)

![N-(2-methoxypyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366086.png)


![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)

![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)

